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Compound of Interest

Compound Name: 6-Fluoropyridin-2-amine

Cat. No.: B074216 Get Quote

An Essential Building Block for Pharmaceutical and Agrochemical Innovation

Introduction
6-Fluoropyridin-2-amine, a fluorinated pyridine derivative, is a pivotal chemical intermediate in

the fields of medicinal chemistry and agrochemical science. The strategic incorporation of a

fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical

properties, such as its lipophilicity and metabolic stability. These modifications can enhance the

biological efficacy and pharmacokinetic profile of derivative compounds.[1][2] This guide

provides a comprehensive overview of 6-Fluoropyridin-2-amine, including its chemical and

physical properties, synthesis, key applications in drug discovery and agrochemicals, and

detailed experimental protocols.

Chemical and Physical Properties
6-Fluoropyridin-2-amine is a white to pale cream crystalline solid at room temperature. Its key

identifiers and physicochemical properties are summarized in the tables below, providing a

foundational dataset for researchers and chemists.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 1597-32-6[3][4][5][6]

IUPAC Name 6-fluoropyridin-2-amine[4]

Synonyms
2-Amino-6-fluoropyridine, 6-Fluoro-2-

pyridinamine[3]

Molecular Formula C₅H₅FN₂[3][4][5][7]

Molecular Weight 112.11 g/mol [1][3][5][6]

InChI Key UZALKVXCOUSWSL-UHFFFAOYSA-N[3][4][7]

SMILES NC1=NC(F)=CC=C1[3][4]

Table 2: Physicochemical Properties
Property Value

Appearance White to pale cream crystals or powder[1][4]

Melting Point 55-64 °C[3][4][6]

Boiling Point 225.0 ± 20.0 °C (Predicted)[1][3]

Density 1.257 ± 0.06 g/cm³ (Predicted)[3]

Solubility Soluble in Methanol[3]

pKa 2.26 ± 0.24 (Predicted)[3]

Synthesis of 6-Fluoropyridin-2-amine
The primary synthetic route to 6-Fluoropyridin-2-amine involves a nucleophilic aromatic

substitution reaction starting from 2,6-difluoropyridine. The process is efficient, yielding the

desired product in high purity.
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Synthesis of 6-Fluoropyridin-2-amine
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Caption: Synthetic workflow for 6-Fluoropyridin-2-amine.
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Experimental Protocol: Synthesis from 2,6-
Difluoropyridine
This protocol details the nucleophilic substitution reaction to produce 6-Fluoropyridin-2-
amine.[3][8]

Reaction Setup: In a sealed steel tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a

28-30% ammonium hydroxide solution (200 mL).

Heating: Heat the sealed reaction vessel to 105 °C and maintain this temperature for 15

hours.

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. A

precipitate of 6-Fluoropyridin-2-amine will form.

Isolation: Collect the solid precipitate by filtration.

Purification: Wash the collected solid with cold water to remove any remaining impurities.

Drying: Dry the purified product to obtain 6-Fluoropyridin-2-amine as a white solid (typical

yield: 45.8 g, 94%).

Characterization: The structure of the product can be confirmed by ¹H-NMR spectroscopy. In

CDCl₃, the expected signals are: δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).[3]

[8]

Applications in Drug Development and Research
6-Fluoropyridin-2-amine is a versatile precursor for a wide range of biologically active

molecules. Its derivatives have been investigated as potent inhibitors of various kinases, which

are crucial targets in oncology and neurodegenerative diseases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b074216?utm_src=pdf-body
https://www.benchchem.com/product/b074216?utm_src=pdf-body
https://patents.google.com/patent/EP0049099A2/en
https://patents.google.com/patent/US4289879A/en
https://www.benchchem.com/product/b074216?utm_src=pdf-body
https://www.benchchem.com/product/b074216?utm_src=pdf-body
https://patents.google.com/patent/EP0049099A2/en
https://patents.google.com/patent/US4289879A/en
https://www.benchchem.com/product/b074216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications of 6-Fluoropyridin-2-amine Derivatives
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Caption: Role as a versatile building block in research.

Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting

with the hinge region of the kinase's ATP-binding site.[9] Derivatives of 6-Fluoropyridin-2-
amine have shown promise in targeting several important kinases:

p38 Mitogen-Activated Protein Kinase: Pyrrolo[2,3-b]pyridine derivatives containing the 6-

amino-pyridine moiety act as potent and selective inhibitors of p38 kinase, a key mediator in

inflammatory responses.[7]

DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-ones with an amino

group at the 6-position of the pyridine ring have been identified as potent and selective DNA-

PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of

GSK-3β and CK-1δ based on a 6-amino pyridine core are being explored for the treatment of
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Alzheimer's disease by targeting tau pathology.[10]

Precursor to NSAIDs
The parent compound, 2-aminopyridine, is a known precursor in the synthesis of Piroxicam, a

non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis involves the reaction of an

appropriate 3-carboxylic acid ester with the aminopyridine.[3][8] This highlights the utility of the

2-aminopyridine scaffold in constructing complex pharmaceutical agents.

Agrochemicals
In agrochemical research, related chloropyridinylmethyl amines are crucial intermediates in the

synthesis of neonicotinoid insecticides like Imidacloprid.[11] These compounds act as agonists

of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The

fluorinated analogue, 6-Fluoropyridin-2-amine, serves as a valuable building block for

developing new agrochemicals with potentially improved efficacy and environmental profiles.[1]

Reactivity and Experimental Protocols
6-Fluoropyridin-2-amine can undergo a variety of chemical transformations, most notably

cross-coupling reactions, to build more complex molecular architectures. The Sonogashira

coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide,

is a powerful tool for this purpose.
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Generalized Sonogashira Cross-Coupling Workflow
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Caption: Experimental workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Cross-Coupling
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This protocol is adapted from a procedure for a similar bromo-fluoropyridine substrate and

illustrates how 6-Fluoropyridin-2-amine could be functionalized after conversion to its bromo-

or iodo-analogue.[12]

Reaction Setup: To a degassed solution of the halo-fluoropyridine (1 equiv) in a mixture of

THF and Triethylamine (Et₃N) (e.g., 4 mL / 2 mL), add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.15 equiv) and the co-catalyst (CuI, 0.3 equiv).

Degassing: Degas the reaction mixture again for 5 minutes at room temperature to ensure

an inert atmosphere.

Addition of Alkyne: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

Reaction: Stir the mixture at room temperature for approximately 16 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent.

Purification: Purify the crude residue by silica gel column chromatography to isolate the

desired alkynyl-fluoropyridine product.

Safety and Handling
6-Fluoropyridin-2-amine is classified as hazardous. It is harmful if swallowed, causes skin

irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3][6]

Hazard Statements: H302, H315, H318, H335[3][6]

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection),

P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water),

P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a

POISON CENTER/doctor).[3][6]
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Always handle this compound in a well-ventilated fume hood using appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the

Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion
6-Fluoropyridin-2-amine is a high-value chemical intermediate with significant applications in

the development of new pharmaceuticals and agrochemicals. Its unique properties, conferred

by the fluorine substituent, make it an attractive starting material for synthesizing a diverse

range of complex molecules. The synthetic and reaction protocols provided in this guide offer a

practical framework for researchers to utilize this versatile building block in their scientific

endeavors. As research into targeted therapies and advanced crop protection continues, the

importance of fluorinated heterocycles like 6-Fluoropyridin-2-amine is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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